3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

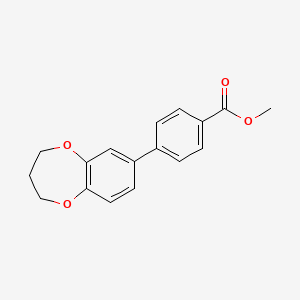

Overview

Description

The description of a compound usually includes its IUPAC name, its structure, and its class of compounds.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and its chemical properties like reactivity, stability, etc.Scientific Research Applications

Antimicrobial and Anticancer Potential

- Antimicrobial and Anticancer Agents : A series of compounds derived from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fluorescence Sensing and Logic Circuits

- Fluorescence Sensing for Metal Ions : Compounds based on 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been used to create a chemosensor with exceptional fluorescence sensing abilities for Al3+ and Zn2+ ions. These compounds have practical applications in detecting these ions in water samples (Gao, Zhang, Li, & Pu, 2018).

Cancer Research

- Lung Cancer Cell Growth Inhibition : Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, synthesized from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, have shown to inhibit the growth of A549 lung cancer cells. Some compounds with a 4-chlorophenyl group exhibited enhanced inhibitory effects, potentially through modulating autophagy (Zhang et al., 2008).

Synthetic Chemistry Applications

- Palladium-Catalyzed Aminations : This compound has been involved in palladium-catalyzed reactions, showing its utility in organic synthesis and the development of novel chemical entities, such as pyrazolylisoquinolines (Prabakaran, Manivel, & Khan, 2010).

Molecular Docking Studies for Drug Development

- Anticancer and Antimicrobial Agents : Molecular docking studies of novel compounds incorporating 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have shown promising results against various cancer cell lines and pathogenic microorganisms. These findings suggest the compound's potential role in the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

This involves studying the toxicity of the compound and the precautions that need to be taken while handling it.

Future Directions

This involves discussing potential future research directions based on the current understanding of the compound.

Please note that this is a general approach and the specific details would depend on the compound . If you have a different compound or if “3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine” is known by a different name, I could try to find more specific information.

properties

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRKMAJPPYXCPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)